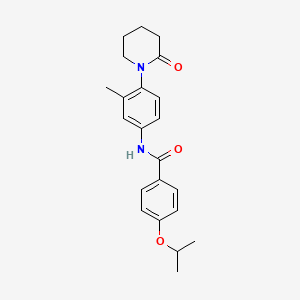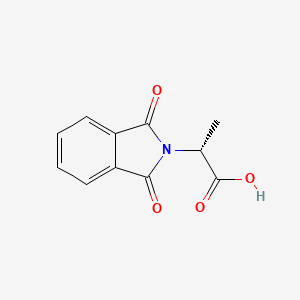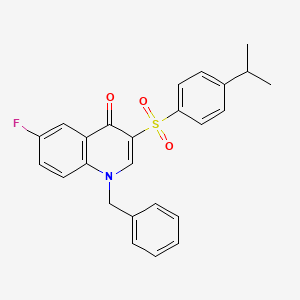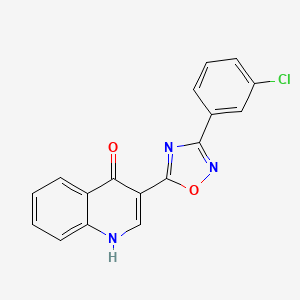![molecular formula C21H21N3O2 B3010921 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034305-23-0](/img/structure/B3010921.png)
N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-([2,4’-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide” is a complex organic molecule. It contains a bipyridine moiety, a methoxyphenyl group, and a propanamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The bipyridine moiety could potentially act as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the bipyridine and methoxyphenyl groups could impact its solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of novel compounds related to N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-methoxyphenyl)propanamide, aiming to evaluate their biological activities. For instance, a range of derivatives bearing different substituents have been synthesized to investigate their antimicrobial, anticancer, and antileishmanial activities, as well as their potential as enzyme inhibitors and interactions with DNA. These compounds have shown promising results in various in vitro assays, indicating their potential therapeutic applications (Sirajuddin et al., 2015; Thabet et al., 2011).
Pharmacokinetics and Drug Development
Research on the pharmacokinetics and drug development processes has also been a significant application area. Studies have explored the metabolic pathways, bioavailability, and excretion profiles of compounds structurally related to this compound. These insights are crucial for understanding the behavior of these compounds in biological systems and optimizing their pharmacological properties (Lee et al., 2004).
Process Development and Crystallization
The process development and crystallization studies of related compounds highlight the importance of optimizing manufacturing processes for potential therapeutic agents. Research in this area focuses on developing efficient synthetic routes, improving yields, and achieving high purity and enantiomeric excess. These studies are vital for the large-scale production of pharmaceuticals and ensuring their quality and efficacy (Daver et al., 2017).
Mechanistic Studies and Chemical Behavior
Investigations into the chemical behavior and reaction mechanisms of compounds similar to this compound contribute to a deeper understanding of their reactivity and potential applications in medicinal chemistry. Studies have elucidated ligand scrambling reactions, oxidation processes in aqueous solutions, and interactions with biological targets, providing insights that could guide the design of new drugs with improved properties (Goetzfried et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-19-5-2-16(3-6-19)4-7-21(25)24-15-17-8-13-23-20(14-17)18-9-11-22-12-10-18/h2-3,5-6,8-14H,4,7,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEYMHRFSAOEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)
![2-Methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3010841.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)
![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)

![3-(4-fluorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010856.png)





